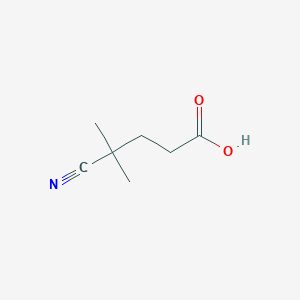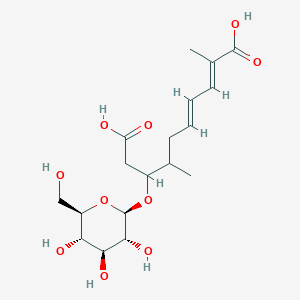
(2E,4E)-8-(beta-D-Glucopyranosyloxy)-2,7-dimethyldeca-2,4-dienedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E,4E)-8-(beta-D-Glucopyranosyloxy)-2,7-dimethyldeca-2,4-dienedioic acid, also known as 18β-Glycyrrhetinic acid (18β-GA), is a triterpenoid compound found in licorice root. This compound has been extensively studied for its potential therapeutic properties in various diseases.
Mécanisme D'action
The mechanism of action of (2E,4E)-8-(beta-D-Glucopyranosyloxy)-2,7-dimethyldeca-2,4-dienedioic acidβ-GA involves its ability to inhibit the activity of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. (2E,4E)-8-(beta-D-Glucopyranosyloxy)-2,7-dimethyldeca-2,4-dienedioic acidβ-GA also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory genes. In addition, (2E,4E)-8-(beta-D-Glucopyranosyloxy)-2,7-dimethyldeca-2,4-dienedioic acidβ-GA has been found to inhibit the replication of various viruses, including hepatitis B virus (HBV) and hepatitis C virus (HCV).
Biochemical and Physiological Effects:
(2E,4E)-8-(beta-D-Glucopyranosyloxy)-2,7-dimethyldeca-2,4-dienedioic acidβ-GA has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). (2E,4E)-8-(beta-D-Glucopyranosyloxy)-2,7-dimethyldeca-2,4-dienedioic acidβ-GA also inhibits the production of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases. In addition, (2E,4E)-8-(beta-D-Glucopyranosyloxy)-2,7-dimethyldeca-2,4-dienedioic acidβ-GA has been found to promote liver regeneration by stimulating the proliferation of hepatocytes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2E,4E)-8-(beta-D-Glucopyranosyloxy)-2,7-dimethyldeca-2,4-dienedioic acidβ-GA in lab experiments is its availability. It can be easily synthesized from glycyrrhizin, which is readily available from licorice root. Another advantage is its low toxicity, which makes it a safe compound to use in lab experiments. However, one limitation of using (2E,4E)-8-(beta-D-Glucopyranosyloxy)-2,7-dimethyldeca-2,4-dienedioic acidβ-GA is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on (2E,4E)-8-(beta-D-Glucopyranosyloxy)-2,7-dimethyldeca-2,4-dienedioic acidβ-GA. One direction is to investigate its potential therapeutic properties in other diseases, such as diabetes and cardiovascular diseases. Another direction is to explore its mechanism of action in more detail, particularly its interaction with specific enzymes and signaling pathways. In addition, further research is needed to optimize the synthesis method of (2E,4E)-8-(beta-D-Glucopyranosyloxy)-2,7-dimethyldeca-2,4-dienedioic acidβ-GA and improve its solubility for in vivo administration.
Conclusion:
In conclusion, (2E,4E)-8-(beta-D-Glucopyranosyloxy)-2,7-dimethyldeca-2,4-dienedioic acidβ-GA is a triterpenoid compound found in licorice root that has potential therapeutic properties in various diseases. Its mechanism of action involves its ability to inhibit the activity of various enzymes and signaling pathways. (2E,4E)-8-(beta-D-Glucopyranosyloxy)-2,7-dimethyldeca-2,4-dienedioic acidβ-GA has been found to have anti-inflammatory, antiviral, and anticancer properties, as well as hepatoprotective effects. While there are advantages and limitations to using (2E,4E)-8-(beta-D-Glucopyranosyloxy)-2,7-dimethyldeca-2,4-dienedioic acidβ-GA in lab experiments, there are several future directions for research on this compound.
Méthodes De Synthèse
(2E,4E)-8-(beta-D-Glucopyranosyloxy)-2,7-dimethyldeca-2,4-dienedioic acidβ-GA can be synthesized from glycyrrhizin, a triterpenoid saponin found in licorice root. The synthesis involves hydrolysis of glycyrrhizin to form glycyrrhetinic acid, which is then converted to (2E,4E)-8-(beta-D-Glucopyranosyloxy)-2,7-dimethyldeca-2,4-dienedioic acidβ-GA by esterification with D-glucose.
Applications De Recherche Scientifique
(2E,4E)-8-(beta-D-Glucopyranosyloxy)-2,7-dimethyldeca-2,4-dienedioic acidβ-GA has been extensively studied for its potential therapeutic properties in various diseases, including cancer, inflammation, viral infections, and liver diseases. It has been shown to have anti-inflammatory, antiviral, and anticancer properties. (2E,4E)-8-(beta-D-Glucopyranosyloxy)-2,7-dimethyldeca-2,4-dienedioic acidβ-GA has also been found to exhibit hepatoprotective effects by reducing liver injury and promoting liver regeneration.
Propriétés
IUPAC Name |
(2E,4E)-2,7-dimethyl-8-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxydeca-2,4-dienedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O10/c1-9(5-3-4-6-10(2)17(25)26)11(7-13(20)21)27-18-16(24)15(23)14(22)12(8-19)28-18/h3-4,6,9,11-12,14-16,18-19,22-24H,5,7-8H2,1-2H3,(H,20,21)(H,25,26)/b4-3+,10-6+/t9?,11?,12-,14-,15+,16-,18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRWRZSKZMYJOX-GCIJFTNRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=CC=C(C)C(=O)O)C(CC(=O)O)OC1C(C(C(C(O1)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C/C=C/C=C(\C)/C(=O)O)C(CC(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,4E)-8-(beta-D-Glucopyranosyloxy)-2,7-dimethyldeca-2,4-dienedioic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

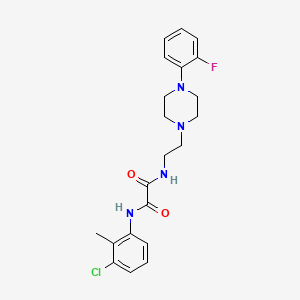

![Bicyclo[2.2.1]hept-5-en-2-yl(3-(4-methoxyphenyl)azepan-1-yl)methanone](/img/structure/B2720709.png)
![N-(2-ethyl-6-methylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2720712.png)
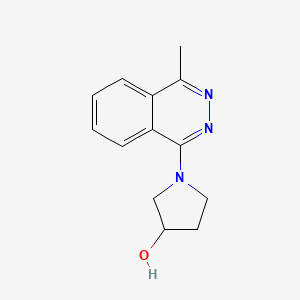


![N-(4-chloro-2-fluorophenyl)-2-[[2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide](/img/structure/B2720721.png)
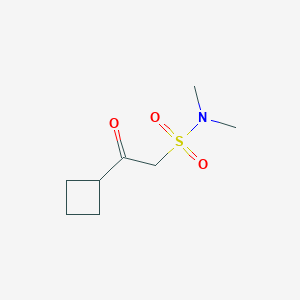
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-imidazole-5-carboxamide](/img/structure/B2720725.png)
![N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2720726.png)
![6-(Morpholin-4-yl)-3-{6-oxo-6-[4-(pyridin-2-yl)piperazin-1-yl]hexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2720727.png)
![6-(3-Chloro-4-methoxyphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
